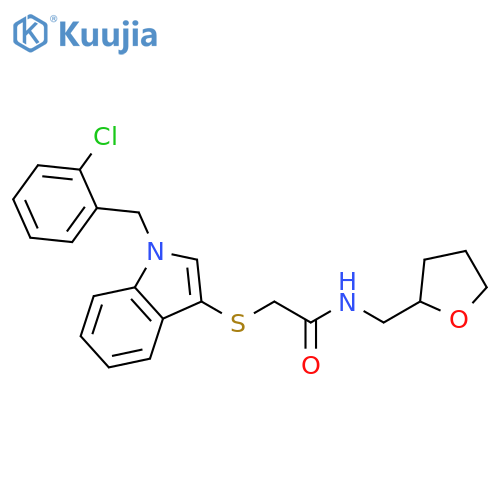Cas no 896676-68-9 (2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide)

896676-68-9 structure
商品名:2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[[1-[(2-chlorophenyl)methyl]-1H-indol-3-yl]thio]-N-[(tetrahydro-2-furanyl)methyl]-
- 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 896676-68-9
- 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- SR-01000907332-1
- AKOS024587817
- F0616-0263
- 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- SR-01000907332
- 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide
-
- インチ: 1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26)
- InChIKey: DALZNPPAHKIMNL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1CCCO1)(=O)CSC1C2=C(N(CC3=CC=CC=C3Cl)C=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 414.1168768g/mol
- どういたいしつりょう: 414.1168768g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 68.6Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 661.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.42±0.46(Predicted)
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0616-0263-20mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-25mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-2μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-5μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-75mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-30mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-10mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-10μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-4mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0616-0263-50mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide |
896676-68-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
896676-68-9 (2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 503537-97-1(4-bromooct-1-ene)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量